Protein kinase G inhibitor-3

Mycobacterial infection Kinase inhibitor Target specificity

Targets mycobacterial serine/threonine kinases (e.g., PknG), not mammalian PKG. KT5823/DT-3 are unsuitable. Tetrahydrobenzothiophene scaffold, cell-permeable. Ideal for probing phagosome-lysosome fusion blockage in M. bovis BCG models at 10 μM. Use for HTS hit expansion, SAR studies, and selectivity panel benchmarking against human kinases.

Molecular Formula C14H16N2OS2
Molecular Weight 292.4 g/mol
Cat. No. B10810980
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameProtein kinase G inhibitor-3
Molecular FormulaC14H16N2OS2
Molecular Weight292.4 g/mol
Structural Identifiers
SMILESCC1CCC2=C(C1)C3=C(S2)NC(=S)N(C3=O)CC=C
InChIInChI=1S/C14H16N2OS2/c1-3-6-16-13(17)11-9-7-8(2)4-5-10(9)19-12(11)15-14(16)18/h3,8H,1,4-7H2,2H3,(H,15,18)
InChIKeyNJDKIFJSIRYQTE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Protein Kinase G Inhibitor-3 (WAY-302888) Procurement Guide: Mycobacterial Ser/Thr Kinase Inhibition for Infection Research


Protein kinase G inhibitor-3 (also designated Compound 177 or WAY-302888; CAS 331964-66-0) is a small-molecule inhibitor of mycobacterial serine/threonine protein kinases [1]. With a molecular formula of C14H16N2OS2 and a molecular weight of 292.42 g/mol, it is chemically distinct from mammalian cGMP-dependent protein kinase (PKG) inhibitors such as KT5823 or DT-3 [2]. The compound is specifically applied in research on diseases associated with mycobacterial infections, including tuberculosis, and functions as a tool to probe bacterial kinase signaling pathways [1].

Why Mycobacterial Kinase Inhibitors Like Protein Kinase G Inhibitor-3 Cannot Be Substituted with Mammalian PKG Inhibitors


Protein kinase G inhibitor-3 targets mycobacterial serine/threonine protein kinases, a family of bacterial enzymes essential for Mycobacterium tuberculosis virulence and survival within host macrophages [1]. This bacterial kinase target is structurally and functionally distinct from mammalian cGMP-dependent protein kinases (PKG Iα/Iβ/II), despite the nomenclature overlap. Consequently, well-characterized mammalian PKG inhibitors such as KT5823 (Ki = 0.23 μM for PKG) or DT-3 (Ki = 25 nM for PKG Iα) are ineffective against the mycobacterial kinase target and would yield false-negative results in infection models . Substitution with a mammalian PKG inhibitor in mycobacterial research would fail to address the intended pharmacological question, wasting both time and resources .

Quantitative Differentiation: Protein Kinase G Inhibitor-3 vs. Mycobacterial and Mammalian Kinase Inhibitors


Target Class Differentiation: Bacterial Ser/Thr Kinase vs. Mammalian PKG

Protein kinase G inhibitor-3 is a mycobacterial serine/threonine protein kinase inhibitor, whereas compounds like KT5823, DT-3, and Rp-8-Br-cGMPS inhibit mammalian cGMP-dependent protein kinase (PKG). This target class divergence is critical; mammalian PKG inhibitors do not engage the bacterial PknG virulence factor, which mediates phagosome-lysosome fusion blockade in infected macrophages [1]. In contrast, the structurally related mycobacterial PknG inhibitor AX20017 (IC50 = 390 nM) demonstrates that tetrahydrobenzothiophene-based compounds can selectively target this bacterial kinase . No cross-reactivity data are available for Protein kinase G inhibitor-3 against mammalian PKG, but its chemical scaffold aligns with the mycobacterial kinase inhibitor class, not the mammalian PKG inhibitor class [2].

Mycobacterial infection Kinase inhibitor Target specificity

Structural and Chemical Scaffold Differentiation from Mammalian PKG Inhibitors

Protein kinase G inhibitor-3 (C14H16N2OS2; MW 292.42) possesses a tetrahydrobenzothiophene core fused to a pyrimidinone ring . This scaffold is chemically distinct from mammalian PKG inhibitors: KT5823 is a staurosporine analog (MW 495.5) , DT-3 is a 23-amino-acid peptide (MW 3294.07) , and Rp-8-Br-cGMPS is a cyclic nucleotide analog (MW 462.15) . The small-molecule, non-peptide nature of Protein kinase G inhibitor-3 offers advantages in cell permeability and synthetic tractability compared to peptide inhibitors like DT-3 [1]. The scaffold resembles that of the well-characterized PknG inhibitor AX20017, which has demonstrated cellular activity in macrophage infection models [2].

Chemical scaffold Mycobacterial kinase Drug discovery

Membrane Permeability and Cellular Activity Profile Differentiation

While no direct cellular potency data are published for Protein kinase G inhibitor-3, its tetrahydrobenzothiophene core is shared with AX20017, a cell-permeable PknG inhibitor that completely inactivates PknG-mediated phagosome-lysosome fusion blockade in M. bovis BCG-infected macrophages at 10 μM . In contrast, the peptide inhibitor DT-3 requires fusion to an Antennapedia homeodomain peptide to achieve membrane permeability (EC50 = 47 μM for NO-induced vasodilation inhibition in smooth muscle cells) . Rp-8-Br-cGMPS, while membrane-permeant, acts as a competitive cGMP analog and is subject to phosphodiesterase degradation unless chemically modified . The small-molecule, non-nucleotide nature of Protein kinase G inhibitor-3 predicts favorable passive diffusion across bacterial and host cell membranes [1].

Cell permeability Macrophage infection Mycobacterial virulence

Selectivity Profile Differentiation: Mycobacterial Kinase vs. Human Kinase Off-Targets

The selectivity of Protein kinase G inhibitor-3 against human kinases has not been publicly reported. However, the closely related PknG inhibitor AX20017 exhibits high specificity, with much reduced or no activity against 8 other mycobacterial kinases and 25 human kinases, including PKCα, the human kinase most homologous to mycobacterial PknG . In stark contrast, mammalian PKG inhibitor KT5823 shows only ~17-fold selectivity over PKC (Ki = 4 μM) and ~43-fold over PKA (Ki >10 μM) . DT-3 achieves ~20,000-fold selectivity for PKG Iα over PKA (Ki = 493 μM vs. 25 nM) . The bacterial kinase targeting of Protein kinase G inhibitor-3 and its analogs circumvents the human kinome cross-reactivity that plagues many mammalian kinase inhibitors [1].

Kinase selectivity Mycobacterial PknG Off-target profiling

Recommended Application Scenarios for Protein Kinase G Inhibitor-3 (WAY-302888) Based on Quantitative Evidence


Mycobacterial Virulence Mechanism Dissection in Macrophage Infection Models

Use Protein kinase G inhibitor-3 to probe the role of mycobacterial serine/threonine kinases, particularly PknG, in blocking phagosome-lysosome fusion. The compound's tetrahydrobenzothiophene scaffold aligns with validated PknG inhibitors that reverse this virulence mechanism at 10 μM in M. bovis BCG-infected macrophages . Mammalian PKG inhibitors like KT5823 or DT-3 are unsuitable due to target class mismatch [1].

Anti-Mycobacterial Drug Discovery and Target Validation

Employ Protein kinase G inhibitor-3 as a chemical probe to validate mycobacterial serine/threonine kinases as therapeutic targets for tuberculosis and non-tuberculous mycobacterial infections. The small-molecule, cell-permeable nature (inferred from scaffold class) makes it suitable for high-throughput screening hit expansion and structure-activity relationship (SAR) studies [2].

Kinase Selectivity Profiling in Bacterial vs. Mammalian Systems

Include Protein kinase G inhibitor-3 in selectivity panels when profiling compound libraries against both bacterial and human kinomes. Its class analog AX20017 demonstrates remarkable specificity, showing no inhibition of 25 human kinases . This contrasts sharply with mammalian PKG inhibitors like KT5823, which exhibit off-target activity against PKC and PKA . Use this compound to benchmark selectivity thresholds for anti-infective kinase programs.

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